2,2-Diphenyl-2-ethoxyacetic acid (2-(methylamino)ethyl) ester hydrochloride
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Overview
Description
2,2-Diphenyl-2-ethoxyacetic acid (2-(methylamino)ethyl) ester hydrochloride is a chemical compound with a complex structure that includes both aromatic and aliphatic components
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,2-Diphenyl-2-ethoxyacetic acid (2-(methylamino)ethyl) ester hydrochloride typically involves multiple steps. One common method includes the esterification of 2,2-Diphenyl-2-ethoxyacetic acid with 2-(methylamino)ethanol in the presence of a strong acid catalyst. The reaction is usually carried out under reflux conditions to ensure complete conversion. The resulting ester is then treated with hydrochloric acid to form the hydrochloride salt.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize reaction conditions and improve yield. The use of automated systems allows for precise control over temperature, pressure, and reaction time, ensuring consistent product quality.
Chemical Reactions Analysis
Types of Reactions
2,2-Diphenyl-2-ethoxyacetic acid (2-(methylamino)ethyl) ester hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the ester group to an alcohol or the aromatic rings to cyclohexane derivatives.
Substitution: Nucleophilic substitution reactions can occur at the ester or amine groups, leading to the formation of new derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like sodium hydroxide (NaOH) or hydrochloric acid (HCl) can facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or alkanes.
Scientific Research Applications
2,2-Diphenyl-2-ethoxyacetic acid (2-(methylamino)ethyl) ester hydrochloride has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of complex molecules.
Biology: The compound is studied for its potential biological activity, including its effects on cellular processes.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2,2-Diphenyl-2-ethoxyacetic acid (2-(methylamino)ethyl) ester hydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 2,2-Diphenyl-2-ethoxyacetic acid (2-(N-butyl-N-methylamino)ethyl) ester hydrochloride
- 2,2-Diphenyl-2-ethoxyacetic acid (2-(dimethylamino)ethyl) ester hydrochloride
Uniqueness
2,2-Diphenyl-2-ethoxyacetic acid (2-(methylamino)ethyl) ester hydrochloride is unique due to its specific structural features, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity patterns or biological activities, making it valuable for targeted research applications.
Properties
CAS No. |
3043-16-1 |
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Molecular Formula |
C19H24ClNO3 |
Molecular Weight |
349.8 g/mol |
IUPAC Name |
2-(2-ethoxy-2,2-diphenylacetyl)oxyethyl-methylazanium;chloride |
InChI |
InChI=1S/C19H23NO3.ClH/c1-3-23-19(16-10-6-4-7-11-16,17-12-8-5-9-13-17)18(21)22-15-14-20-2;/h4-13,20H,3,14-15H2,1-2H3;1H |
InChI Key |
QIYSHIHFQMXAIA-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(C1=CC=CC=C1)(C2=CC=CC=C2)C(=O)OCC[NH2+]C.[Cl-] |
Origin of Product |
United States |
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